N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 1H-indol-3-yl ethyl group linked to a 1H-1,2,4-triazol-5-yl ring, which is further connected to a 1-methyl-5-oxopyrrolidine-3-carboxamide moiety. The indole group provides aromatic and hydrophobic interactions, while the triazole and pyrrolidine rings contribute to hydrogen bonding and conformational flexibility. Crystallographic studies of similar compounds often employ software like SHELX for structural refinement .
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c1-24-10-12(8-16(24)25)17(26)21-18-20-15(22-23-18)7-6-11-9-19-14-5-3-2-4-13(11)14/h2-5,9,12,19H,6-8,10H2,1H3,(H2,20,21,22,23,26) |
InChI Key |
LFIVPANOZVRKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally the coupling with the pyrrolidine carboxamide. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives, while reduction of the triazole ring can yield triazoline derivatives .
Scientific Research Applications
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the triazole ring can inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized biological activities of the target compound with analogs identified in the evidence:
Pharmacokinetic and Metabolic Considerations
- Solubility: The triazole ring’s hydrogen-bonding capacity could enhance aqueous solubility relative to sulfinamino propanamide derivatives like McPT, which may exhibit higher membrane permeability due to lipophilic groups .
Research Findings and Implications
- Structural Insights : Crystallographic data (e.g., via SHELX refinement) for indole-triazole hybrids highlight the importance of planar triazole and indole moieties in maintaining binding pocket complementarity .
- Activity Modulation : Substitution on the pyrrolidine ring (e.g., 1-methyl vs. 4-methoxyphenyl) significantly impacts target engagement. For instance, the methoxyphenyl group in ’s compound may introduce steric hindrance or π-π stacking interactions absent in the target compound .
- Safety Profiles : Pesticidal derivatives () with methylsulfonyl groups raise toxicity concerns, whereas the target compound’s polar carboxamide moiety may favor a safer therapeutic profile .
Biological Activity
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves multiple steps starting from readily available precursors. The synthetic route typically includes the formation of the triazole ring followed by functionalization to introduce the indole and pyrrolidine components.
Antimicrobial Activity
Research has shown that derivatives of triazole compounds often exhibit antimicrobial properties. A study involving various triazole derivatives demonstrated that certain compounds displayed significant growth inhibition against both gram-positive and gram-negative bacterial strains . However, specific data on the antimicrobial efficacy of this compound is limited.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Gram-positive Inhibition | Gram-negative Inhibition | Antifungal Activity |
|---|---|---|---|
| Compound A | Moderate | Weak | None |
| Compound B | Strong | Moderate | None |
| N-{...} | TBD | TBD | TBD |
Anticancer Activity
The biological activity of the compound has also been explored in cancer research. Indole derivatives are known to exhibit anticancer properties due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that triazole-containing compounds can enhance the cytotoxic effects against cancer cell lines .
Case Study: Indole-Triazole Derivatives in Cancer Treatment
A recent study evaluated a series of indole-triazole derivatives for their anticancer potential against human breast cancer cells (MCF7). The results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in cancer treatment .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole moiety may interact with various enzymes or receptors involved in microbial resistance or tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
